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molecular formula C7H8Cl3NO B8525434 1-Methyl-alpha-trichloromethylpyrrole-2-methanol

1-Methyl-alpha-trichloromethylpyrrole-2-methanol

Cat. No. B8525434
M. Wt: 228.5 g/mol
InChI Key: XYKFHICJPYNKSB-UHFFFAOYSA-N
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Patent
US04238396

Procedure details

To a solution of N-methylpyrrole (8.10 g, 0.1 mol) in ether (50 ml) was added a solution of chloral (16.21 g, 0.1 mol) in ether (50 ml). To this were added p-toluene-sulfonic acid (200 mg) and hydroquinone (5 mg). Then the mixture was refluxed for 15 hours. After adding triethylamine (5 ml), the mixture was stirred for 5 minutes. Brine (100 ml) was added and the organic layer separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine (100 ml). After drying over magnesium sulfate, the organic solution was filtered through a bed of activated charcoal, and concentration afforded the adduct 1-methyl-2-(2',2',2'-trichloro-1'-hydroxyethyl)pyrrole (24.1 g) as pale brown prisms.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
16.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9]([Cl:12])([Cl:11])[Cl:10].C(N(CC)CC)C>CCOCC.[Cl-].[Na+].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:8]([OH:7])[C:9]([Cl:12])([Cl:11])[Cl:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
16.21 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
200 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mg
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was refluxed for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the organic solution was filtered through a bed of activated charcoal, and concentration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.1 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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